molecular formula C10H13N5O4 B009890 2'-Deoxyisoguanosine CAS No. 106449-56-3

2'-Deoxyisoguanosine

Cat. No. B009890
M. Wt: 267.24 g/mol
InChI Key: SWFIFWZFCNRPBN-KVQBGUIXSA-N
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Description

Synthesis Analysis

The synthesis of 2'-deoxyisoguanosine involves various chemical pathways. For example, Kazimierczuk et al. (1991) described the synthesis using condensation of the imidazole precursor with benzoyl isocyanate, followed by reaction with ammonia. Additionally, Seela and Gabler (1994) detailed a two-step procedure from 2'-deoxyguanosine, showcasing the chemical versatility in synthesizing 2'-deoxyisoguanosine and related compounds (Kazimierczuk et al., 1991); (Seela & Gabler, 1994).

Molecular Structure Analysis

The molecular structure of 2'-deoxyisoguanosine has been explored through various studies. Seela and Wei (1997) prepared 2'-deoxyisoguanosine phosphonates as building blocks for oligonucleotide synthesis, revealing insights into its structure and stability during synthesis (Seela & Wei, 1997).

Chemical Reactions and Properties

Research by Golankiewicz et al. (1990) and Martinot & Benner (2004) has shown that 2'-deoxyisoguanosine can undergo spontaneous hydrolytic cleavage and exhibits unique tautomeric properties. These studies highlight its reactive nature and the influence of structural modifications on its chemical behavior (Golankiewicz et al., 1990); (Martinot & Benner, 2004).

Physical Properties Analysis

The hydration structures and interaction with water have been detailed by Asami, Urashima, and Saigusa (2009), who used IR-UV double resonance spectroscopy for their studies. Their work provides a detailed comparison of 2'-deoxyguanosine hydration structures with guanosine, emphasizing the impact of the 2'-hydroxy group on hydration (Asami, Urashima, & Saigusa, 2009).

Chemical Properties Analysis

The reaction of singlet oxygen with 2'-deoxyguanosine and the formation of oxidation products were thoroughly investigated by Ravanat & Cadet (1995), highlighting its susceptibility to oxidative stress and the potential implications for DNA damage and repair mechanisms (Ravanat & Cadet, 1995).

Scientific Research Applications

  • Ionophores

    • Application: IsoG can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
    • Method: The assembly is achieved through the interaction of isoG with various cations .
    • Results: The resulting supramolecular structures have applications as ionophores .
  • Genetics

    • Application: IsoG has potential applications in genetics .
  • Gel Formation

    • Application: IsoG can take part in gel formation .
  • Cancer Treatment

    • Application: IsoG shows potential in cancer treatment .
    • Method: G-quadruplexes are present in telomeres, suppressing the growth of tumors as telomerase inhibitors .
  • Optical Properties

    • Application: IsoG has unique optical properties .
  • Oxidative Damage Marker

    • Application: IsoG is more abundant in human cancerous tissue than in normal tissue, which suggests its potential as a marker for oxidative damage .
  • Optical Properties

    • Application: IsoG has unique optical properties .
  • Oxidative Damage Marker

    • Application: IsoG is more abundant in human cancerous tissue than in normal tissue, which suggests its potential as a marker for oxidative damage .
  • Excited State Dynamics

    • Application: The excited state dynamics of 2’-Deoxyisoguanosine (dIsoGuo) and isoguanosine (IsoGuo) in aqueous solution at pH 7.4 and 1.4 have been studied .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Future research could focus on the excited state dynamics of 2’-deoxyisoguanosine in aqueous solution at different pH levels . This could provide insights into how the type of sugar in the N9 position of the isoguanine chromophore affects the photophysical properties and the electronic relaxation pathways .

properties

IUPAC Name

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFIFWZFCNRPBN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147604
Record name Adenosine, 1,2-dihydro-2'-deoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyisoguanosine

CAS RN

106449-56-3
Record name 2′-Deoxy-2,3-dihydro-2-oxoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106449-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, 1,2-dihydro-2'-deoxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106449563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 1,2-dihydro-2'-deoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyisoguanosine
Reactant of Route 2
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2'-Deoxyisoguanosine
Reactant of Route 3
2'-Deoxyisoguanosine
Reactant of Route 4
2'-Deoxyisoguanosine
Reactant of Route 5
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2'-Deoxyisoguanosine
Reactant of Route 6
2'-Deoxyisoguanosine

Citations

For This Compound
356
Citations
F Seela, C Wei - Helvetica chimica acta, 1999 - Wiley Online Library
… -2'-deoxyisoguanosine was found to be an effective substitute of 2'-deoxyisoguanosine. … Also, tetraplex DNA formed by oligonucleotides containing short runs of 2'deoxyisoguanosine (2…
Number of citations: 56 onlinelibrary.wiley.com
SC Jurczyk, JT Kodra, JH Park, SA Benner… - Helvetica chimica …, 1999 - Wiley Online Library
… We report here an improved synthesis of 2'-deoxyisoguanosine 5'… The triphosphate 1 of 2'-deoxyisoguanosine has previously … This procedure was attempted on 2'-deoxyisoguanosine. …
Number of citations: 34 onlinelibrary.wiley.com
D Jiang, F Seela - Journal of the American Chemical Society, 2010 - ACS Publications
… These results agree with data reported earlier for 2′-deoxyisoguanosine (1a) by our … in part on the base pair stability of 2′-deoxyisoguanosine with the canonical nucleotides. …
Number of citations: 57 pubs.acs.org
SC Jurczyk, JT Kodra, JD Rozzell… - Helvetica chimica …, 1998 - Wiley Online Library
… oligonucleotides containing the phosphoramidite of 2’-deoxyisoguanosine protected as the N,N-… Seela and Wei [6] noted that solid-phase synthesis with 2‘-deoxyisoguanosine using …
Number of citations: 41 onlinelibrary.wiley.com
F Seela, X Peng, H Li - Journal of the American Chemical Society, 2005 - ACS Publications
… 2‘-deoxyisoguanosine (1, iG d ) 4f,g can stabilize ps-DNA by forming three hydrogen bonds with 2‘-deoxycytidine (dC). 4b,c Therefore, 2‘-deoxyisoguanosine … of 2‘-deoxyisoguanosine …
Number of citations: 62 pubs.acs.org
H Zhao, D Jiang, AH Schäfer, F Seela - ChemPlusChem, 2017 - Wiley Online Library
… formed by 8-aza-2′-deoxyisoguanosine (z 8 isoG d ). The … gel =77 C) than gels of 2′-deoxyisoguanosine (T gel =67 C) … to 0.7 mg for 2′-deoxyisoguanosine. Scanning electron …
H Robinson, YG Gao, C Bauer, C Roberts… - Biochemistry, 1998 - ACS Publications
… To address this question, we have studied a nonstandard nucleoside, 2‘-deoxyisoguanosine (iG 1 ), which has been suggested to have a propensity to adopt the enol form (Figure 1). …
Number of citations: 113 pubs.acs.org
F Seela, R Kröschel - Nucleic acids research, 2003 - academic.oup.com
… ‐7‐deaza‐2′‐deoxyisoguanosine, its 7‐bromo … ‐2′‐deoxyisoguanosine‐containing duplexes show almost identical base pairing stability as those containing 2′‐deoxyisoguanosine…
Number of citations: 34 academic.oup.com
F Seela, C Wei - Helvetica chimica acta, 1997 - Wiley Online Library
… The 2’-deoxyisoguanosine phosphonates 3a and 4a and the … containing four consecutive 2’-deoxyisoguanosine is shown … The 0x0 group of 2’-deoxyisoguanosine (isoG, or iG,; 1) shows …
Number of citations: 71 onlinelibrary.wiley.com
F Zhao, Y Wei, X Wang, Y Zhou, Y Tong, EL Ang… - …, 2022 - Wiley Online Library
Naturally occurring DNA contains four canonical bases, forming two Watson‐Crick base pairs (adenine‐thymine, guanine‐cytosine). Efforts over the past decades have led to the …

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